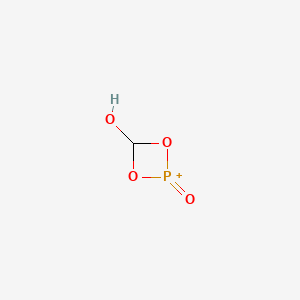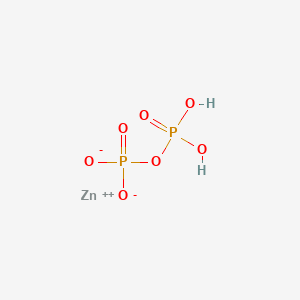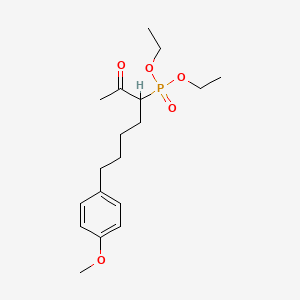
Tripropylammonium p-toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylammonium p-toluenesulphonate is a chemical compound with the molecular formula C16H29NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tripropylammonium cation and a p-toluenesulphonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropylammonium p-toluenesulphonate can be synthesized through the reaction of tripropylamine with p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of tripropylamine and p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing and monitoring the reaction can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Tripropylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-toluenesulphonate anion acts as a leaving group.
Acid-Base Reactions: It can engage in acid-base reactions due to the presence of the tripropylammonium cation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide or potassium hydroxide, which facilitate deprotonation. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted aromatic compounds, while acid-base reactions may result in the formation of corresponding salts.
Scientific Research Applications
Tripropylammonium p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a strong acid catalyst.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of tripropylammonium p-toluenesulphonate involves its ability to act as both a strong acid and a nucleophile. The tripropylammonium cation can donate protons, while the p-toluenesulphonate anion can participate in nucleophilic attacks. These properties enable the compound to facilitate various chemical transformations by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
- Tripropylammonium bis(trifluoromethanesulfonyl)imide
- Tripropylammonium hydrogen sulfate
- Pyridinium p-toluenesulfonate
Uniqueness
Tripropylammonium p-toluenesulphonate is unique due to its specific combination of a tripropylammonium cation and a p-toluenesulphonate anion. This combination imparts distinct properties, such as high solubility in polar solvents and strong acidic behavior, making it particularly useful in specific chemical and industrial applications.
Properties
CAS No. |
94277-85-7 |
|---|---|
Molecular Formula |
C16H29NO3S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;tripropylazanium |
InChI |
InChI=1S/C9H21N.C7H8O3S/c1-4-7-10(8-5-2)9-6-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CAHOMLASTRRCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















